molecular formula C13H21N B13251119 Butyl[(3,4-dimethylphenyl)methyl]amine

Butyl[(3,4-dimethylphenyl)methyl]amine

Cat. No.: B13251119
M. Wt: 191.31 g/mol
InChI Key: WARBQQHYTFIVHK-UHFFFAOYSA-N
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Description

Butyl[(3,4-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N. This compound features a butyl group attached to a benzylamine structure, where the benzyl group is substituted with two methyl groups at the 3 and 4 positions. This structural configuration imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(3,4-dimethylphenyl)methyl]amine typically involves the alkylation of 3,4-dimethylbenzylamine with butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and butyl bromide (C4H9Br) as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Butyl[(3,4-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where the methyl groups can direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ortho- or para-substituted benzyl derivatives.

Scientific Research Applications

Butyl[(3,4-dimethylphenyl)methyl]amine finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Butyl[(3,4-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzylamine: Lacks the butyl and methyl substitutions, making it less hydrophobic and less sterically hindered.

    3,4-Dimethylbenzylamine: Similar structure but without the butyl group, affecting its reactivity and solubility.

    Butylamine: Lacks the benzyl and methyl groups, resulting in different chemical properties and applications.

Uniqueness: Butyl[(3,4-dimethylphenyl)methyl]amine is unique due to the combined presence of the butyl group and the 3,4-dimethylbenzylamine structure. This combination imparts specific steric and electronic effects, influencing its reactivity and interactions with other molecules. The compound’s unique structure makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-8-14-10-13-7-6-11(2)12(3)9-13/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

WARBQQHYTFIVHK-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)C)C

Origin of Product

United States

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